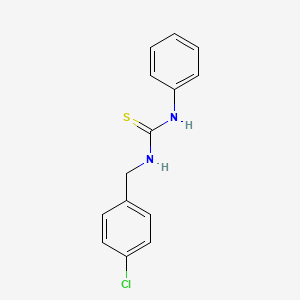

1-(4-chlorobenzyl)-3-phenylthiourea

Description

Properties

IUPAC Name |

1-[(4-chlorophenyl)methyl]-3-phenylthiourea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13ClN2S/c15-12-8-6-11(7-9-12)10-16-14(18)17-13-4-2-1-3-5-13/h1-9H,10H2,(H2,16,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGAALMCOWLXYRU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=S)NCC2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13ClN2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Derivatization Strategies from 1 4 Chlorobenzyl 3 Phenylthiourea Precursor

Synthesis of Thiazole (B1198619) Derivatives

A primary derivatization strategy for thioureas is their conversion into thiazole heterocycles. Thiazoles are five-membered rings containing sulfur and nitrogen that are of significant interest in medicinal chemistry. researchgate.netnih.gov The most common method for this transformation is the Hantzsch thiazole synthesis. mdpi.com

In a typical Hantzsch synthesis, the thiourea precursor, 1-(4-chlorobenzyl)-3-phenylthiourea, would be reacted with an α-haloketone (e.g., 2-bromoacetophenone (B140003) derivatives). The reaction proceeds through a condensation and subsequent cyclization mechanism to form a 2-aminothiazole (B372263) derivative. The specific substituents on the resulting thiazole ring are determined by the choice of the α-haloketone. This reaction provides a direct pathway to highly functionalized thiazole structures. mdpi.comnih.gov

Synthesis of Thiobarbituric Acid Derivatives

Another significant derivatization involves the reaction of 1,3-disubstituted thioureas with malonic acid or its derivatives in an acidic medium (e.g., acetyl chloride-acetic acid) to yield thiobarbituric acids. nih.gov These are six-membered heterocyclic compounds belonging to the pyrimidine (B1678525) family. This cyclization reaction forms a new ring system incorporating the N-C-N fragment of the thiourea precursor. The resulting 1,3-disubstituted-2-thioxodihydropyrimidine-4,6-diones are valuable scaffolds in various chemical applications. nih.gov

Formation of Metal Complexes

The sulfur and nitrogen atoms in the thiourea linkage can act as ligands, coordinating with metal ions to form metal complexes. Research on the related compound, 1-(4-chlorophenyl)-3-phenylthiourea, has shown that it reacts with platinum(II) salts in a basic solution to form a stable Pt(II) thiourea dianion complex. researchgate.netresearchgate.net This demonstrates the potential of 1-(4-chlorobenzyl)-3-phenylthiourea to be used as a ligand in coordination chemistry, leading to new inorganic or organometallic compounds.

Table 2: Derivatization Strategies for 1-(4-chlorobenzyl)-3-phenylthiourea

| Derivative Class | Co-reactant | Resulting Heterocycle/Compound Type | Key Reaction |

|---|---|---|---|

| Thiazoles | α-Haloketones | Substituted 2-aminothiazoles | Hantzsch Thiazole Synthesis researchgate.netmdpi.com |

| Thiobarbituric Acids | Malonic acid / derivatives | Substituted thiobarbituric acids | Condensation/Cyclization nih.gov |

| Metal Complexes | Metal Salts (e.g., Pt(II)) | Metal-thiourea complexes | Coordination/Complexation researchgate.netresearchgate.net |

Advanced Structural Characterization of 1 4 Chlorobenzyl 3 Phenylthiourea

Spectroscopic Elucidation of Molecular Structure

Spectroscopic techniques are invaluable tools for probing the intricate details of a molecule's framework. By analyzing the interaction of 1-(4-chlorobenzyl)-3-phenylthiourea with electromagnetic radiation, specific information regarding its proton and carbon environments, functional groups, and electronic properties can be obtained.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Connectivity Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy provides precise information about the chemical environment of magnetically active nuclei, such as ¹H (proton) and ¹³C (carbon-13).

¹H NMR Spectroscopy: The proton NMR spectrum of 1-(4-chlorobenzyl)-3-phenylthiourea would be expected to exhibit distinct signals corresponding to the different types of protons present in the molecule. The aromatic protons of the phenyl and 4-chlorobenzyl groups would likely appear as complex multiplets in the downfield region of the spectrum. The methylene (B1212753) (-CH₂-) protons of the benzyl (B1604629) group would give rise to a characteristic signal, the chemical shift of which would be influenced by the adjacent nitrogen and the chlorinated aromatic ring. The N-H protons of the thiourea (B124793) moiety would be expected to show broad signals, and their chemical shifts could be sensitive to solvent and temperature.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides a map of the carbon skeleton. A key signal would be that of the thiocarbonyl (C=S) carbon, which typically resonates at a significantly downfield chemical shift, often in the range of 179-181 ppm for similar thiourea derivatives. The aromatic carbons would display a series of signals in the aromatic region, with their specific shifts influenced by the chloro and benzyl substituents. The methylene carbon of the benzyl group would also have a characteristic resonance.

Interactive Data Table: Predicted NMR Data

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Phenyl-H | Multiplet | Aromatic region |

| 4-Chlorobenzyl-H (aromatic) | Multiplet | Aromatic region |

| -CH₂- | Singlet/Doublet | Aliphatic region |

| N-H | Broad singlet(s) | - |

| C=S | - | ~180 |

Note: The exact chemical shifts are dependent on the solvent and experimental conditions.

Infrared (IR) Spectroscopy for Vibrational Mode Assignment and Functional Group Identification

Infrared (IR) spectroscopy probes the vibrational modes of a molecule, providing a fingerprint of the functional groups present. For 1-(4-chlorobenzyl)-3-phenylthiourea, the IR spectrum would be expected to show characteristic absorption bands.

Key expected vibrational modes include:

N-H stretching: Typically observed as one or more bands in the region of 3100-3400 cm⁻¹. The exact position and shape of these bands can provide information about hydrogen bonding.

C-H stretching: Aromatic C-H stretching vibrations usually appear above 3000 cm⁻¹, while aliphatic C-H stretching from the methylene group would be observed just below 3000 cm⁻¹.

C=S stretching (Thioamide I band): This is a key vibrational mode for thioureas and is often found in the region of 1300-1400 cm⁻¹.

C-N stretching (Thioamide II and III bands): These bands, which also have contributions from N-H bending, are typically located in the 1400-1600 cm⁻¹ and 950-1150 cm⁻¹ regions, respectively.

C-Cl stretching: A band corresponding to the carbon-chlorine bond of the chlorobenzyl group would be expected in the fingerprint region, typically between 600 and 800 cm⁻¹.

Interactive Data Table: Expected IR Absorption Bands

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H | Stretching | 3100 - 3400 |

| Aromatic C-H | Stretching | > 3000 |

| Aliphatic C-H | Stretching | < 3000 |

| C=S | Stretching (Thioamide I) | 1300 - 1400 |

| C-N / N-H | Bending/Stretching (Thioamide II/III) | 1400-1600, 950-1150 |

| C-Cl | Stretching | 600 - 800 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. The UV-Vis spectrum of 1-(4-chlorobenzyl)-3-phenylthiourea would be expected to show absorption bands corresponding to π → π* and n → π* transitions. The aromatic rings (phenyl and 4-chlorobenzyl) and the thiocarbonyl group are the primary chromophores. The π → π* transitions, typically of high intensity, would arise from the conjugated systems of the aromatic rings. The n → π* transition, associated with the non-bonding electrons on the sulfur and nitrogen atoms of the thiourea moiety, would likely appear as a lower intensity band at a longer wavelength. The position and intensity of these bands are sensitive to the solvent polarity.

X-ray Crystallography for Solid-State Molecular Conformation and Packing

While spectroscopic methods provide information about the molecule in solution, X-ray crystallography reveals the precise three-dimensional arrangement of atoms in the solid state, offering a definitive picture of its conformation and intermolecular interactions.

Tautomerism and Conformational Preferences in the Crystalline State

Thiourea derivatives can exist in thione-thiol tautomeric forms. While the thione form is generally more stable, X-ray crystallography can definitively determine which tautomer is present in the crystalline state.

The conformation of the molecule in the solid state is also of significant interest. The relative orientation of the phenyl and 4-chlorobenzyl groups with respect to the thiourea backbone is determined by steric and electronic factors. X-ray diffraction analysis would reveal the specific conformer adopted in the crystal, which may be influenced by the formation of intramolecular or intermolecular hydrogen bonds. The planarity of the thiourea unit and the dihedral angles between the aromatic rings and the thiourea plane would be key parameters to be determined from the crystallographic data.

Analysis of Intra- and Intermolecular Hydrogen Bonding Networks

Following a comprehensive search of scientific literature and crystallographic databases, no specific research findings detailing the experimental crystal structure or the precise intra- and intermolecular hydrogen bonding networks of the chemical compound 1-(4-chlorobenzyl)-3-phenylthiourea could be located. The distinction of the 'benzyl' group, which incorporates a methylene (-CH2-) linker between the 4-chlorophenyl ring and the thiourea core, is critical, and data for this exact structure is not publicly available.

While the Cambridge Structural Database (CSD) is the authoritative repository for small-molecule organic and metal-organic crystal structures, searches for "1-(4-chlorobenzyl)-3-phenylthiourea" or its chemical formula in a manner that would reveal its hydrogen bonding characteristics have not yielded a specific entry for this compound. iucr.orgre3data.org

Research on analogous thiourea derivatives, such as those with a direct phenyl or benzoyl linkage, is extensive. For instance, studies on compounds like 1-(4-chlorophenyl)-3-phenylthiourea and various N-benzoyl-N'-phenylthioureas reveal common hydrogen bonding motifs. nih.govresearchgate.netmdpi.comnih.gov Typically, thiourea derivatives exhibit a tendency to form intermolecular hydrogen bonds involving the N-H protons as donors and the sulfur atom of the thiocarbonyl group (C=S) as an acceptor, often leading to the formation of centrosymmetric dimers. researchgate.netresearchgate.netresearchgate.netnih.gov Intramolecular hydrogen bonds, particularly in acylthioureas, are also frequently observed, for example, between an N-H proton and a carbonyl oxygen atom, which stabilizes the molecular conformation. iucr.orgnih.govresearchgate.net

However, due to the strict focus on 1-(4-chlorobenzyl)-3-phenylthiourea, and the absence of its specific crystallographic data, a detailed analysis and the generation of data tables for its hydrogen bonding network is not possible at this time. The presence of the flexible benzyl group in the target compound, compared to a more rigid phenyl or benzoyl linker, would likely influence the crystal packing and the specifics of the hydrogen bond network, making direct extrapolation from related but different structures speculative.

Further experimental work, specifically single-crystal X-ray diffraction analysis of 1-(4-chlorobenzyl)-3-phenylthiourea, would be required to elucidate its precise solid-state conformation and to definitively characterize its intra- and intermolecular hydrogen bonding patterns.

Computational Chemistry and in Silico Studies of 1 4 Chlorobenzyl 3 Phenylthiourea

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to molecules and condensed phases. For thiourea (B124793) derivatives, DFT calculations are crucial for optimizing molecular geometry, analyzing molecular orbitals, and predicting reactivity and spectroscopic properties. uantwerpen.be Quantum chemical calculations have been performed on 1-(4-chlorobenzyl)-3-phenylthiourea (referred to as CPTH² in some literature) to understand its structural and electronic characteristics. researchgate.net

The first step in most quantum chemical studies is to determine the most stable three-dimensional conformation of the molecule, known as geometry optimization. This process minimizes the total electronic energy of the molecule by adjusting the positions of its atoms. For 1-(4-chlorobenzyl)-3-phenylthiourea, calculations have explored the stability of its potential tautomeric forms, specifically the thione and thiol forms. Studies have indicated that the thione form is slightly more stable than the thiol form. researchgate.net

DFT methods, such as B3LYP combined with basis sets like 6-311++G(d,p), are commonly used for these calculations. uantwerpen.be The optimized geometry provides key parameters such as bond lengths, bond angles, and dihedral angles. While specific experimental values for the free ligand are not always published, calculations provide theoretical values that typically show good agreement with X-ray crystallography data from related structures or complexes. researchgate.net

| Parameter | Atom Pair/Trio | Typical Calculated Value |

| Bond Length (Å) | C=S | 1.687 |

| C-N (Thioamide) | 1.375 | |

| N-C (Phenyl) | 1.417 | |

| N-C (Benzyl) | 1.457 | |

| **Bond Angle (°) ** | N-C-N (Thiourea core) | 117.3 |

| N-C=S (Thiourea core) | 122.2 | |

| C-N-C | 125.5 |

Note: The values in this table are representative examples based on DFT calculations for similar thiourea derivatives and are intended for illustrative purposes. uantwerpen.be

Frontier Molecular Orbital (FMO) theory is a fundamental concept in explaining chemical reactivity and electronic transitions. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. acadpubl.eu The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing the kinetic stability and chemical reactivity of a molecule. acadpubl.eu

A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. acadpubl.eu Conversely, a small gap indicates a molecule is more reactive and can be easily polarized. DFT calculations are used to determine the energies of these orbitals. For thiourea derivatives, the HOMO is often localized on the electron-rich thiourea-phenyl moiety, while the LUMO may be distributed across the aromatic systems.

| Parameter | Energy (eV) |

| E(HOMO) | -5.3 to -6.0 |

| E(LUMO) | -1.2 to -2.0 |

| HOMO-LUMO Gap (ΔE) | 3.8 to 4.1 |

Note: These values are typical ranges reported for related chlorophenyl-containing thiourea derivatives and serve as an illustration. acadpubl.eu

Molecular Electrostatic Potential (MEP) mapping is a valuable visualization tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attack. The MEP surface is color-coded to represent the electrostatic potential, where different colors indicate different charge distributions. mdpi.com

Red : Indicates regions of most negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. In 1-(4-chlorobenzyl)-3-phenylthiourea, this region is expected around the highly electronegative sulfur atom of the thiocarbonyl group (C=S). mdpi.com

Blue : Represents regions of most positive electrostatic potential, which are electron-deficient and are favorable sites for nucleophilic attack. mdpi.com These are typically found around the hydrogen atoms of the N-H groups.

Green : Denotes areas of neutral or near-zero potential, often associated with the carbon framework of the aromatic rings.

The MEP map for 1-(4-chlorobenzyl)-3-phenylthiourea would clearly delineate the nucleophilic sulfur atom and the electrophilic N-H protons, providing a visual guide to its intermolecular interaction capabilities, such as hydrogen bonding. acadpubl.eumdpi.com

DFT calculations can accurately predict the vibrational (infrared and Raman) and electronic (UV-Visible) spectra of molecules. These theoretical spectra can be correlated with experimental data to confirm the molecular structure and aid in the assignment of spectral bands. conicet.gov.arrsc.org

For vibrational spectra, theoretical frequency calculations are often scaled by a factor (e.g., 0.9613) to correct for anharmonicity and other systematic errors in the DFT method. uantwerpen.be This allows for a direct comparison between calculated and experimental wavenumbers for key functional groups. In 1-(4-chlorobenzyl)-3-phenylthiourea, important vibrational modes include N-H stretching, C=S stretching, and C-N stretching.

Time-dependent DFT (TD-DFT) is used to simulate electronic absorption spectra (UV-Vis) by calculating the energies of electronic transitions from the ground state to various excited states. rsc.org The calculated maximum absorption wavelength (λmax) can be compared with experimental results obtained from UV-Vis spectroscopy.

| Vibrational Mode | Experimental Wavenumber (cm⁻¹) | Calculated Wavenumber (cm⁻¹) |

| N-H Stretching | 3150 - 3370 | 3160 - 3380 |

| C-H Stretching (Aromatic) | 3000 - 3100 | 3010 - 3110 |

| C=S Stretching | 840 - 850 | 845 - 855 |

| C-N Stretching | 1440 - 1460 | 1445 - 1465 |

Note: This table presents a hypothetical correlation based on typical values for thiourea derivatives, as seen in related studies. researchgate.netmdpi.com

DFT calculations can also be used to predict various thermodynamic properties of a molecule at a given temperature and pressure. uobaghdad.edu.iq By performing frequency calculations, key properties such as enthalpy (H), entropy (S), and heat capacity (C) can be determined. These predicted values are valuable for understanding the stability and behavior of the compound under different thermal conditions. nist.gov

| Thermodynamic Property | Predicted Value |

| Zero-point vibrational energy | ~200 kcal/mol |

| Enthalpy (H) | Varies with temperature |

| Heat Capacity (Cv) | Varies with temperature |

| Entropy (S) | Varies with temperature |

Note: The values are illustrative and depend on the specific temperature and calculation level. uobaghdad.edu.iqnist.gov

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a specific protein target. This method is instrumental in drug discovery for identifying potential biological targets and understanding the mechanism of action of a compound. nih.gov Thiourea derivatives have been investigated as inhibitors for various enzymes. researchgate.net

For 1-(4-chlorobenzyl)-3-phenylthiourea and its analogs, molecular docking studies can elucidate how the molecule interacts with the active site of a target protein. Key interactions often include:

Hydrogen Bonds : Formed between the N-H or C=S groups of the thiourea and amino acid residues (e.g., serine, asparagine) in the protein's active site. rjptonline.org

Hydrophobic Interactions : Occurring between the phenyl and chlorobenzyl rings of the ligand and nonpolar residues of the protein.

Halogen Bonds : The chlorine atom can act as a halogen bond donor, interacting with nucleophilic sites in the protein.

Potential protein targets for this class of compounds include DNA gyrase and various kinases. nih.gov The docking score, a numerical value representing the binding affinity, is used to rank different ligands. A lower (more negative) score typically indicates a stronger, more favorable binding interaction.

| Protein Target (PDB ID) | Key Interacting Residues | Binding Affinity (kcal/mol) |

| DNA Gyrase Subunit B (e.g., 1KZN) | Asp73, Gly77, Thr165 | -8.0 to -9.5 |

| Butyrylcholinesterase (e.g., 4BDS) | Trp82, Ser198, His438 | -7.5 to -9.0 |

Note: This table is a hypothetical representation of potential docking results. The specific targets and scores would be determined by actual docking experiments. nih.govresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling for Structure-Reactivity Correlations

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For thiourea scaffolds, QSAR is employed to predict the activity of new derivatives and to understand the structural features that are critical for their function.

The foundation of a QSAR model is the selection of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure. For thiourea derivatives, a variety of descriptors are calculated to capture their physicochemical, electronic, and topological properties.

Table 2: Common Molecular Descriptors Used in QSAR Models for Thiourea Derivatives

| Descriptor Class | Examples | Description |

|---|---|---|

| Physicochemical | LogP, Molar Weight (M), Volume (V) | Describe lipophilicity, size, and bulk. |

| Electronic | HOMO Energy, LUMO Energy, Dipole Moment, Electrophilicity Index (ω), Chemical Potential (χ) | Quantify electron distribution and reactivity. |

| Topological | Surface Area (SA), Shape Indices | Describe molecular shape and connectivity. |

| Constitutional | SsOHcount, SsNH2Count | Count of specific functional groups (e.g., hydroxyl, amino). |

These descriptors are calculated using quantum chemical methods like Density Functional Theory (DFT) or semi-empirical methods.

QSAR models for thiourea scaffolds are typically developed using statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS). These methods generate an equation that correlates the selected descriptors with the observed biological activity (e.g., IC50 values).

A crucial step is the validation of the model to ensure its robustness and predictive power. This is assessed using several statistical metrics:

Correlation Coefficient (R²): Measures the quality of the model's fit to the training data. A value greater than 0.6 is generally considered good.

Cross-validated Correlation Coefficient (Q² or q²): Assesses the internal predictive ability of the model. A Q² value greater than 0.5 is acceptable.

Predictive R² (pred_r²): Evaluates the model's ability to predict the activity of an external set of compounds not used in model development.

Table 3: Statistical Validation Parameters for QSAR Models

| Parameter | Description | Acceptable Value |

|---|---|---|

| R² | Coefficient of determination (Goodness of fit) | > 0.6 |

| Q² (LOO) | Cross-validation coefficient (Internal predictivity) | > 0.5 |

| pred_r² | Predictive ability for an external test set | > 0.6 |

QSAR studies on various thiourea series have successfully developed models that can guide the synthesis of more potent compounds by identifying the key structural requirements for enhanced activity.

Crystal Packing Analysis through Hirshfeld Surfaces and Void Analysis

The analysis of the crystal structure of 1-(4-chlorobenzyl)-3-phenylthiourea provides critical information on its solid-state conformation and the non-covalent interactions that govern its packing. Hirshfeld surface analysis is a powerful tool for visualizing and quantifying these intermolecular contacts.

For thiourea derivatives, Hirshfeld analysis typically reveals the prominence of several key interactions:

H···H contacts: Often the most abundant interaction, covering a large percentage of the surface area.

N–H···S hydrogen bonds: A characteristic interaction in thioureas, often forming dimeric structures.

C–H···π interactions: Where a C-H bond interacts with the face of an aromatic ring.

Halogen interactions: Contacts involving the chlorine atom, such as C-H···Cl or Cl···Cl.

A study involving a platinum complex of 1-(4-chlorophenyl)-3-phenylthiourea included a Hirshfeld surface analysis of the parent ligand itself. Such analyses provide quantitative data on the percentage contribution of each type of interaction to the crystal stability. Void analysis is also performed to calculate the volume of empty space within the crystal lattice, which can influence properties like solubility and stability.

Table 4: Illustrative Contributions of Intermolecular Contacts to the Hirshfeld Surface for a Thiourea Derivative

| Intermolecular Contact | Contribution (%) |

|---|---|

| H···H | 45.0 |

| C···H / H···C | 20.5 |

| S···H / H···S | 10.5 |

| O···H / H···O | 6.4 |

Note: Data is illustrative, based on analyses of various thiourea derivatives to show typical findings.

Mechanistic Insights into Biological Activities of 1 4 Chlorobenzyl 3 Phenylthiourea

Mechanistic Elucidation of Anticancer Activity

The potential of 1-(4-chlorobenzyl)-3-phenylthiourea as an anticancer agent stems from its ability to engage with and disrupt various cellular processes that are fundamental to the survival and proliferation of cancer cells.

Interference with Cellular Proliferation Pathways

Research has demonstrated that 1-(4-chlorobenzyl)-3-phenylthiourea and its derivatives can effectively inhibit the growth of various cancer cell lines. The core of this activity lies in the disruption of critical signaling pathways that govern cell cycle progression and proliferation. The thiourea (B124793) backbone of the molecule is instrumental in interacting with cellular targets, which can lead to a halt in the cell cycle, thereby preventing the uncontrolled division characteristic of cancer cells. The specific chemical groups attached to this backbone, namely the 4-chlorobenzyl and phenyl moieties, are vital for its cytotoxic effects. Variations in these groups have been shown to alter the compound's potency against different types of cancer cells.

Modulation of Enzyme Activity (e.g., Urease, Tyrosine Kinases, K-Ras, HER2)

A significant aspect of the biological activity of 1-(4-chlorobenzyl)-3-phenylthiourea is its capacity to modulate the function of several enzymes that are implicated in cancer and other diseases.

Urease Inhibition: Thiourea derivatives are well-established as potent inhibitors of the enzyme urease. The proposed mechanism for this inhibition involves the sulfur and nitrogen atoms of the thiourea group interacting with the nickel ions present in the active site of the urease enzyme. This interaction effectively blocks the enzyme's catalytic function, which is essential for the survival of certain pathogens such as Helicobacter pylori.

Tyrosine Kinase, K-Ras, and HER2 Inhibition: While direct and extensive research on the specific action of 1-(4-chlorobenzyl)-3-phenylthiourea on tyrosine kinases, K-Ras, or HER2 is not widely available, the broader class of thiourea compounds has been a subject of investigation for developing kinase inhibitors. The rationale behind this is their ability to form hydrogen bonds and other non-covalent interactions within the ATP-binding pocket of kinases. By competing with ATP, these compounds can inhibit the kinase's activity. This is a common strategy for targeting receptor tyrosine kinases like HER2, which are frequently overexpressed in various cancers. The development of specific inhibitors for challenging targets like K-Ras often requires intricate molecular designs, and it is conceivable that derivatives of this compound could be engineered for such purposes.

Table 1: Enzyme Inhibition Profile

| Enzyme | Role in Disease | Putative Mechanism of Inhibition by 1-(4-chlorobenzyl)-3-phenylthiourea |

|---|---|---|

| Urease | Pathogen survival (e.g., H. pylori) | Interaction of thiourea moiety with nickel ions in the active site. |

| Tyrosine Kinases | Cancer cell signaling and proliferation | Competitive inhibition at the ATP-binding site. |

| K-Ras | Cancer cell growth and survival | Potential for derivative development, but direct inhibition is not established. |

| HER2 | Breast cancer progression | Potential for derivative development targeting the kinase domain. |

Interactions with Nucleic Acids (DNA Binding Modes)

The interaction of 1-(4-chlorobenzyl)-3-phenylthiourea with DNA represents a plausible mechanism for its anticancer effects. Although detailed studies on the DNA binding of this specific compound are limited, related thiourea-metal complexes have been shown to interact with DNA. These interactions can occur through different modes, including intercalation, where the molecule inserts itself between the base pairs of the DNA helix, or by binding to the major or minor grooves of the DNA. Such interactions can induce conformational changes in the DNA structure, which can disrupt essential cellular processes like DNA replication and transcription, ultimately proving lethal to cancer cells. The planar phenyl rings and the flexible thiourea backbone of the compound could facilitate these types of binding.

Induction of Programmed Cell Death Mechanisms (Apoptosis Pathways)

A hallmark of many effective anticancer agents is their ability to induce apoptosis, or programmed cell death, in malignant cells. 1-(4-chlorobenzyl)-3-phenylthiourea and its analogs have been observed to trigger these apoptotic pathways. The induction of apoptosis can be initiated through either the intrinsic (mitochondrial-mediated) or the extrinsic (death receptor-mediated) pathway. This process often involves the activation of a family of proteases known as caspases, which are the executioners of apoptosis. The compound may induce cellular stress, leading to the release of cytochrome c from the mitochondria, which in turn activates the caspase cascade, culminating in cell death.

Modulation of Cytokine Secretion Profiles (e.g., Interleukin-6)

The tumor microenvironment, which is heavily influenced by a complex network of cytokines, plays a pivotal role in the progression of cancer. Some anticancer compounds can exert their effects by modulating the secretion of these cytokines. While specific data on the effect of 1-(4-chlorobenzyl)-3-phenylthiourea on the secretion of cytokines such as Interleukin-6 (IL-6) is not detailed in the available literature, this remains a plausible mechanism of action. By altering the cytokine profile, for example, by decreasing the levels of pro-inflammatory and pro-tumorigenic cytokines like IL-6, the compound could contribute to creating a less supportive environment for tumor growth and metastasis.

Mechanisms of Antimicrobial Activity

Thiourea derivatives are recognized for their broad-spectrum antimicrobial properties. The antimicrobial action of 1-(4-chlorobenzyl)-3-phenylthiourea is likely multifaceted. The lipophilic character of the compound, imparted by the benzyl (B1604629) and phenyl groups, facilitates its penetration through the lipid-rich cell membranes of microorganisms.

Table 2: Summary of Mechanistic Insights

| Biological Activity | Key Mechanism | Cellular Target/Process |

|---|---|---|

| Anticancer | Interference with Proliferation | Cell cycle signaling pathways |

| Enzyme Modulation | Urease, Tyrosine Kinases | |

| DNA Interaction | Intercalation, Groove binding | |

| Induction of Apoptosis | Intrinsic and extrinsic pathways, Caspase activation | |

| Cytokine Modulation | Potential alteration of cytokine profiles (e.g., IL-6) | |

| Antimicrobial | Enzyme Inhibition | Essential metabolic enzymes |

| Membrane Disruption | Penetration and disruption of microbial cell membranes |

Inhibition of Bacterial Growth via Specific Targets

Thiourea derivatives are a well-established class of compounds possessing significant antimicrobial properties. nih.govevitachem.commdpi.com The general mechanism for their antibacterial action is thought to involve the inhibition of crucial bacterial enzymes that are essential for DNA replication and maintenance. Specifically, enzymes such as DNA gyrase and topoisomerase IV have been identified as potential targets for some thiourea derivatives. nih.govmdpi.com The inhibition of these enzymes disrupts bacterial DNA processes, leading to cell death.

While 1-(4-chlorobenzyl)-3-phenylthiourea is a member of this active class of compounds, specific studies elucidating its precise molecular targets within bacterial cells are not extensively detailed in the current body of literature. Research on closely related thiourea derivatives has shown that the presence and position of halogen substituents on the phenyl ring can significantly influence antibacterial efficacy. mdpi.com However, detailed research identifying the specific enzymes or cellular components that 1-(4-chlorobenzyl)-3-phenylthiourea directly interacts with to inhibit bacterial growth remains an area for further investigation.

Antifungal Action Mechanisms

Similar to their antibacterial effects, thiourea derivatives have demonstrated notable antifungal activity. ontosight.ai The proposed mechanisms often involve the disruption of fungal cell integrity or key metabolic pathways. One of the primary hypothesized modes of action is the interference with the fungal plasma membrane, leading to increased permeability and subsequent cell lysis.

Although 1-(4-chlorobenzyl)-3-phenylthiourea is expected to possess antifungal properties characteristic of its chemical class, specific studies detailing its mechanism of action against fungal pathogens are limited. The lipophilic nature of the benzyl and phenyl groups, combined with the reactive thiourea moiety, suggests potential for membrane interaction. However, comprehensive studies are required to confirm the exact mechanism, be it membrane disruption, enzyme inhibition, or another mode of action for this specific compound.

Mechanisms of Enzyme Inhibition (Beyond Anticancer Context)

The ability of thiourea derivatives to inhibit various enzymes is a cornerstone of their therapeutic potential. mdpi.comnih.govresearchgate.net This inhibition is often driven by the molecule's ability to chelate metal ions in the enzyme's active site or to form hydrogen bonds and other non-covalent interactions with key amino acid residues.

Cholinesterase Inhibition (Acetylcholinesterase, Butyrylcholinesterase)

Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key enzymes in the regulation of the neurotransmitter acetylcholine, and their inhibition is a critical strategy for managing conditions like Alzheimer's disease. mdpi.com Numerous thiourea derivatives have been screened for their ability to inhibit these enzymes. mdpi.comnih.gov

α-Glucosidase and α-Amylase Inhibition

Inhibition of α-glucosidase and α-amylase, enzymes responsible for dietary carbohydrate digestion, is a key therapeutic approach for managing type 2 diabetes. researchgate.net Thiourea derivatives have emerged as a promising class of inhibitors for these enzymes. The mechanism is believed to involve the interaction of the thiourea scaffold with the enzyme's active site, preventing the breakdown of complex carbohydrates into absorbable simple sugars.

While the broader class of thioureas shows activity, detailed research findings, including specific IC50 values for the inhibitory action of 1-(4-chlorobenzyl)-3-phenylthiourea against α-glucosidase and α-amylase, are not specified in the available literature. Research on other complex derivatives that incorporate a 1-(4-chlorobenzyl) moiety has shown potent inhibition, suggesting that this structural component can contribute to activity. dntb.gov.ua Nevertheless, direct experimental data for the title compound is needed for a conclusive assessment.

Mechanisms of Antioxidant Activity

Many thiourea derivatives exhibit antioxidant properties, which are often attributed to their ability to act as reducing agents and scavenge harmful free radicals. mdpi.com The sulfur and nitrogen atoms in the thiourea core can donate electrons or hydrogen atoms to neutralize reactive oxygen species (ROS), thereby mitigating oxidative stress.

Free Radical Scavenging Mechanisms (e.g., DPPH, ABTS)

The antioxidant capacity of compounds is commonly evaluated using in vitro assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging tests. In these assays, the antioxidant compound reduces the stable radical, leading to a measurable color change. A review of thiourea derivatives indicates that compounds like 1,3-bis(3,4-dichlorophenyl) thiourea show significant radical scavenging, with reported IC50 values of 45 µg/mL in the DPPH assay and 52 µg/mL in the ABTS assay. mdpi.com

Despite the known antioxidant potential of the thiourea class, specific quantitative data, such as IC50 values from DPPH or ABTS assays for 1-(4-chlorobenzyl)-3-phenylthiourea, are not documented in the searched scientific reports. Such studies would be necessary to quantify its specific free radical scavenging efficacy.

Reducing Power Assessment

The reducing power of a compound is a significant indicator of its potential antioxidant activity. For thiourea derivatives, this property is often evaluated through various assays. Studies on analogous thiourea compounds have demonstrated their capacity to act as reducing agents. For instance, the reducing potential of some thiourea derivatives has been assessed using methods like the 2,2‐diphenyl‐1‐picrylhydrazyl (DPPH) scavenging and ferric reducing antioxidant power (FRAP) assays. researchgate.net

In a study involving various unsymmetrical thiourea derivatives, including compounds with chloro-substituted phenyl rings, the antioxidant potential was evaluated. researchgate.netmdpi.comresearchgate.netscispace.com For example, 1,3-bis(3,4-dichlorophenyl) thiourea demonstrated notable antioxidant activity with a high reducing potential against ABTS free radicals. mdpi.com This suggests that the presence of chlorine atoms on the phenyl ring can influence the compound's ability to donate electrons, a key aspect of reducing power. While specific data on the reducing power of 1-(4-chlorobenzyl)-3-phenylthiourea is not extensively detailed in the provided results, the general antioxidant capacity of structurally related thioureas points towards a potential for such activity. The assessment of reducing power is crucial as it can correlate with the compound's ability to mitigate oxidative stress, a factor implicated in various pathological conditions.

| Compound | Assay | IC₅₀ (µg/mL) | Reference |

| 1,3-bis(3,4-dichlorophenyl) thiourea | DPPH | 45 | mdpi.com |

| 1,3-bis(3,4-dichlorophenyl) thiourea | ABTS | 52 | mdpi.com |

| Novel thiourea derivative 24 | DPPH | 45 | mdpi.com |

| Novel thiourea derivative 27 | DPPH | 42.3 | mdpi.com |

| Novel thiourea derivative 29 | DPPH | 5.8 | mdpi.com |

Mechanistic Aspects of Antiprotozoal Activity (e.g., against Leishmania species)

Thiourea derivatives have shown promise as antiprotozoal agents, with research exploring their efficacy against various parasites, including Leishmania species, the causative agents of leishmaniasis. nih.govmdpi.com The control of leishmaniasis largely depends on chemotherapy, but the available drugs have limitations, prompting the search for new therapeutic agents. nih.gov

The mechanism of action of antiprotozoal compounds is often multifaceted. For Leishmania, potential drug targets include enzymes essential for parasite survival, such as those involved in redox metabolism and DNA replication. nih.gov While the specific molecular targets of 1-(4-chlorobenzyl)-3-phenylthiourea in Leishmania are not fully elucidated, related compounds offer insights. For instance, some quinoline-based urea (B33335) derivatives have shown potent activity against Leishmania mexicana. researchgate.net Molecular docking studies on other antiprotozoal compounds have identified potential interactions with key parasitic enzymes like squalene (B77637) monooxygenase and dihydrofolate reductase-thymidylate synthase (DHFR-TS). nih.gov It is plausible that 1-(4-chlorobenzyl)-3-phenylthiourea could exert its antileishmanial effect by inhibiting similar crucial enzymes within the parasite. The lipophilicity and structural features of the compound likely play a significant role in its ability to penetrate the parasite's cell membrane and interact with intracellular targets.

Comprehensive Structure-Activity Relationship (SAR) Investigations for 1-(4-chlorobenzyl)-3-phenylthiourea and its Analogues

The biological activity of thiourea derivatives is intricately linked to their chemical structure. Structure-Activity Relationship (SAR) studies are therefore essential to understand how different parts of the molecule contribute to its efficacy and to guide the design of more potent and selective analogues.

The nature and position of substituents on the phenyl rings of phenylthiourea (B91264) derivatives significantly influence their biological activities. The presence of electron-withdrawing groups, such as halogens, can enhance the biological profile of these compounds. biointerfaceresearch.com

For instance, the introduction of a chloro group at the para position of the benzyl ring in 1-(4-chlorobenzyl)-3-phenylthiourea is a key modification. In a series of 3-(trifluoromethyl)phenylthiourea (B159877) derivatives, the compound 1-(3,4-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea was identified as highly cytotoxic against several cancer cell lines. biointerfaceresearch.com This highlights the importance of the number and position of halogen substituents. The 4-chloro substituent in the title compound likely influences its lipophilicity, electronic properties, and steric interactions with biological targets, thereby modulating its activity and selectivity. Modifications on the other phenyl ring, such as the introduction of different substituents, would also be expected to alter the compound's biological profile, offering a pathway for the development of analogues with improved therapeutic properties.

| Compound | Cell Line | IC₅₀ (µM) | Reference |

| 1-(3,4-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea (4c) | SW480 (primary colon cancer) | 9.0 | biointerfaceresearch.com |

| 1-(3,4-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea (4c) | SW620 (metastatic colon cancer) | 1.5 | biointerfaceresearch.com |

| 1-(3,4-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea (4c) | K562 (chronic myelogenous leukemia) | 6.3 | biointerfaceresearch.com |

| 1,3-bis(4-(trifluoromethyl)phenyl)thiourea (2) | A549 (lung cancer) | 0.2 | biointerfaceresearch.com |

The thiourea core (-NH-C(S)-NH-) is a critical pharmacophore that plays a central role in the biological activity of these compounds. conicet.gov.ar This moiety is capable of forming multiple hydrogen bonds with biological targets such as proteins and enzymes, which is a key aspect of its mechanism of action. biointerfaceresearch.comconicet.gov.arunlp.edu.ar The sulfur atom and the two nitrogen atoms of the thiourea group can act as both hydrogen bond donors and acceptors, facilitating strong and specific interactions with the active sites of target molecules. mdpi.comscispace.combiointerfaceresearch.com

Coordination Chemistry and Metal Complexes of 1 4 Chlorobenzyl 3 Phenylthiourea

Synthesis and Characterization of Transition Metal Complexes with 1-(4-chlorobenzyl)-3-phenylthiourea

The synthesis of metal complexes with 1-(4-chlorobenzyl)-3-phenylthiourea typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. The resulting complexes are then characterized using a suite of spectroscopic and analytical techniques, including Fourier-transform infrared (FT-IR) spectroscopy, nuclear magnetic resonance (NMR), UV-Visible spectroscopy, and single-crystal X-ray diffraction to elucidate their structures and bonding.

Platinum(II) Complexes: Research into the coordination of thiourea (B124793) derivatives with platinum(II) has yielded significant findings. In a notable study, the reaction of a closely related ligand, 1-(4-chlorophenyl)-3-phenylthiourea, with [PtCl₂(PPh₃)₂] in a basic medium afforded a novel Pt(II) complex. researchgate.net The synthesis resulted in an unexpected subsequent chlorination on the second phenyl ring of the ligand. researchgate.net X-ray crystallography revealed that the thiourea ligand acts as a dianion, coordinating to the Pt(II) center through both a nitrogen and the sulfur atom, forming a stable four-membered chelate ring. researchgate.net This bidentate N,S coordination is a recurring theme in the chemistry of platinum-thiourea complexes. mdpi.com

The characterization of these complexes provides clear evidence of coordination. In the IR spectra, the disappearance of the N-H stretching vibrations and a shift in the S-C=N stretching frequency indicate the deprotonation of the ligand and its ionic interaction with the platinum ion. mdpi.com Furthermore, ³¹P-{¹H} NMR spectroscopy of phosphine-containing complexes shows splitting patterns consistent with the sulfur and nitrogen atoms being coordinated to the platinum center. mdpi.com

Palladium(II) Complexes: While specific studies on 1-(4-chlorobenzyl)-3-phenylthiourea with palladium(II) are not extensively documented, research on analogous systems provides valuable insights. For instance, Pd(II) complexes with N,N-dibutyl-N′-(4-chlorobenzoyl)thiourea have been synthesized, demonstrating the ligand's ability to coordinate in either a monodentate fashion through the sulfur atom (κS) or as a bidentate ligand via both sulfur and oxygen atoms (κ²S,O). rsc.org It has also been shown that ligands like 1-(5-chloropyridin-2-yl)−3-phenylthiourea react with Pd(II) ions to form dianionic complexes. researchgate.net These findings suggest that 1-(4-chlorobenzyl)-3-phenylthiourea likely forms stable square planar complexes with Pd(II), with coordination occurring through the sulfur and/or nitrogen atoms, depending on the reaction conditions.

The interaction of 1-(4-chlorobenzyl)-3-phenylthiourea with first-row transition metals is of significant interest, though detailed studies on this specific ligand are limited. However, extensive research on structurally similar N-(chlorophenyl)-N'-benzoyl thioureas and other 1,3-disubstituted thioureas allows for reliable extrapolation.

Copper(II) Complexes: Copper(II) complexes with various 1,3-disubstituted thiourea derivatives have been synthesized and characterized. mdpi.com These studies reveal that the ligands typically coordinate to the Cu(II) ion in a bidentate fashion through the thiocarbonyl sulfur and a deprotonated nitrogen atom, forming a CuN₂S₂ core. mdpi.com The synthesis often involves reacting the ligand with a copper(II) salt, such as copper(II) acetate, in a solvent like dimethylformamide (DMF). mdpi.com The resulting complexes are generally paramagnetic, consistent with the d⁹ configuration of Cu(II).

Nickel(II), Cobalt(III), and Zinc(II) Complexes: The synthesis of Ni(II), Co(II), and Zn(II) complexes with N-(p-chlorophenyl)-N'-benzoyl thiourea has been achieved via microwave irradiation using metal acetates. hilarispublisher.com Spectroscopic and magnetic susceptibility data suggest that these complexes adopt different geometries. For instance, Ni(II) complexes are often square planar, while Zn(II) complexes, with a d¹⁰ configuration, are typically tetrahedral. hilarispublisher.comresearchgate.net Cobalt often oxidizes to Co(III) during complexation with thiourea derivatives in the presence of air, leading to the formation of octahedral complexes where the ligands coordinate as bidentate S,O or S,N donors. researchgate.netresearchgate.net

| Metal Ion | Typical Geometry | Coordination Mode | Magnetic Properties |

|---|---|---|---|

| Cu(II) | Square Planar / Distorted Tetrahedral | Bidentate (S, N) | Paramagnetic |

| Ni(II) | Square Planar | Bidentate (S, N or S, O) | Diamagnetic |

| Co(III) | Octahedral | Bidentate (S, N or S, O) | Diamagnetic |

| Zn(II) | Tetrahedral | Bidentate (S, N or S, O) | Diamagnetic |

Silver(I) Complexes: Thiourea derivatives are known to form stable complexes with silver(I). Studies on related aroylthiourea ligands show that they typically coordinate to Ag(I) in a monodentate fashion through the soft sulfur atom. nih.gov This preference is driven by the soft acid nature of Ag(I), which has a high affinity for soft donor atoms like sulfur.

Rhodium(III) Complexes: The coordination chemistry of rhodium(III) with thiourea ligands has been explored, often resulting in the formation of stable, kinetically inert octahedral complexes. While specific data for 1-(4-chlorobenzyl)-3-phenylthiourea is scarce, it is expected to act as a bidentate S,N-donor, similar to its behavior with other trivalent metals like cobalt(III).

Cadmium(II) and Mercury(II) Complexes: Cadmium(II) and Mercury(II), being soft metal ions, exhibit a strong affinity for the sulfur atom of the thiourea moiety. Research on N,N-di-n-propyl-N'-(2-chlorobenzoyl) thiourea has shown the formation of neutral, four-coordinate Cd(II) complexes where the ligand binds in a bidentate fashion. researchgate.net These complexes typically adopt a tetrahedral geometry. Similar behavior is anticipated for Hg(II), which readily forms complexes with sulfur-containing ligands.

Manganese(II) Complexes: Manganese(II) complexes with N-phenyl-N′-(2-pyrimidyl) thiourea have been synthesized and characterized. researchgate.net Given that Mn(II) is a borderline hard-soft acid, it can coordinate with both nitrogen and sulfur donors. The resulting complexes are typically high-spin d⁵ systems with octahedral or tetrahedral geometries, depending on the stoichiometry and the nature of other coordinating ligands. researchgate.netugm.ac.id

Elucidation of Ligand Behavior and Coordination Modes

The versatility of 1-(4-chlorobenzyl)-3-phenylthiourea as a ligand stems from its ability to adopt various coordination modes and exist in different protonation states.

The primary coordination modes observed for this class of ligands are monodentate and bidentate.

Monodentate Coordination: In this mode, the ligand binds to the metal center through a single donor atom, which is almost exclusively the thiocarbonyl sulfur atom (κS). This is common with soft metal ions like Ag(I) and can also occur with Pd(II) under certain conditions. rsc.orgnih.gov

Bidentate Coordination: This is the most prevalent coordination mode, where the ligand forms a chelate ring with the metal ion. Coordination typically occurs through the sulfur atom and one of the nitrogen atoms (S,N-coordination), as seen in Pt(II) and Cu(II) complexes. researchgate.netmdpi.com This mode is facilitated by the deprotonation of the N-H group adjacent to the phenyl or benzyl (B1604629) group.

Bridging Coordination: Although less common for this specific ligand, thiourea derivatives can act as bridging ligands, connecting two metal centers, often through the sulfur atom. researchgate.net

The charge of the 1-(4-chlorobenzyl)-3-phenylthiourea ligand upon coordination is highly dependent on the metal ion and the pH of the reaction medium.

Neutral Form: The ligand can coordinate in its neutral, protonated form, typically acting as a monodentate donor through the sulfur atom. This is less common but can occur in acidic conditions or with specific metal centers. researchgate.net

Monoanionic Form: This is a very common state for coordinated thiourea derivatives. The ligand undergoes a single deprotonation, usually at the N-H group between the carbonyl and thiocarbonyl groups in aroylthioureas, or at one of the N-H groups in N,N'-disubstituted thioureas. researchgate.net The resulting monoanion acts as a bidentate ligand.

Dianionic Form: In the presence of a strong base and a suitable metal ion like Pt(II), the ligand can undergo double deprotonation at both nitrogen atoms. researchgate.netmdpi.com The resulting dianion is a powerful chelating agent, forming highly stable complexes with bidentate N,S coordination. researchgate.net The formation of such dianionic complexes highlights the ligand's adaptability and the rich coordination chemistry it supports. mdpi.com

Structural Characterization of Metal Complexes via X-ray Crystallography and Spectroscopy

The precise three-dimensional arrangement of atoms in metal complexes of 1-(4-chlorobenzyl)-3-phenylthiourea and its analogs is pivotal for understanding their chemical behavior. X-ray crystallography and various spectroscopic techniques are indispensable tools for elucidating these structures.

X-ray Crystallography

Studies on closely related N-aroyl-N'-substituted thiourea complexes with metals such as Cu(I), Pd(II), and other platinum group metals reveal various coordination modes. These include monodentate coordination through the sulfur atom and bidentate coordination involving both sulfur and oxygen or nitrogen atoms. mdpi.comrsc.orgnih.gov For instance, some Cu(I) complexes show a tetrahedral geometry where three coordination sites are occupied by the sulfur atoms of the thiourea ligands and the fourth by a bromide ion. mdpi.com

Spectroscopic Characterization

Spectroscopic methods provide valuable insights into the coordination environment of the metal ion and the changes in the ligand upon complexation.

Infrared (IR) Spectroscopy: IR spectroscopy is instrumental in determining the coordination mode of the thiourea ligand. In the free 1-benzyl-3-phenylthiourea (B182860) ligand, characteristic N-H stretching bands are observed around 3149 and 3363 cm⁻¹. mdpi.com Upon deprotonation and coordination as a dianion, these N-H bands disappear. mdpi.com A key indicator of coordination is the shift in the C=S and C-N stretching vibrations. For instance, in a platinum(II) complex of 1-(4-chlorophenyl)-3-phenylthiourea, the stretching vibration of S-C=N was identified in the range of 1539-1566 cm⁻¹, suggesting an ionic interaction between the ligand and the metal. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ³¹P NMR spectroscopy are powerful for characterizing these complexes in solution. In the ¹H NMR spectrum of complexes of the related 1-benzyl-3-phenylthiourea, the disappearance of the N-H proton signals upon complexation confirms the deprotonation of the ligand. mdpi.com The chemical shifts of the methylene (B1212753) group protons adjacent to the nitrogen also shift, indicating their involvement in the coordination sphere. mdpi.com ³¹P NMR is particularly useful for complexes containing phosphine (B1218219) co-ligands, where the chemical shifts of the phosphorus nuclei provide information about the coordination environment of the platinum center. researchgate.netmdpi.com

UV-Visible Spectroscopy: The electronic spectra of these complexes provide information about the d-d transitions of the metal ion and charge transfer bands. For instance, Co(II), Ni(II), and Cu(II) complexes of N-(p-chlorophenyl)-N'-benzoyl thiourea exhibit spectral features consistent with their respective geometries in solution. researchgate.netscirp.org

| Spectroscopic Data for a Pt(II) Complex of 1-(4-chlorophenyl)-3-phenylthiourea | |

| Technique | Observation |

| FT-IR | Disappearance of N-H stretching vibrations. Shift in C=S and C-N stretching frequencies. Appearance of bands corresponding to co-ligands. researchgate.net |

| ¹H NMR | Disappearance of N-H proton signals. Shifts in the signals of protons adjacent to the coordinating atoms. researchgate.netmdpi.com |

| ³¹P NMR | Signals from phosphine co-ligands indicate coordination to the Pt(II) center. researchgate.netmdpi.com |

Impact of Metal Complexation on Ligand Reactivity and Mechanistic Biological Profiles

The coordination of 1-(4-chlorobenzyl)-3-phenylthiourea to a metal center significantly alters the electronic and steric properties of the ligand, which in turn influences its reactivity and biological activity.

Enhanced Biological Activity

Thiourea derivatives and their metal complexes are known to possess a wide range of biological activities, including antibacterial, antifungal, and anticancer properties. researchgate.netnih.gov A common observation is that the biological activity of the thiourea ligand is often enhanced upon complexation with a metal ion.

For example, a platinum(II) complex of 1-(4-chlorophenyl)-3-phenylthiourea demonstrated moderate antibacterial activity against Staphylococcus aureus, Escherichia coli, and Salmonella typhi, with the most significant activity observed against Pseudomonas aeruginosa. researchgate.net Similarly, studies on platinum(II) complexes of the analogous 1-benzyl-3-phenylthiourea have shown promising cytotoxic activity against breast cancer cells (MCF-7). mdpi.com The increased lipophilicity of the complexes is often cited as a reason for their enhanced biological activity, as it facilitates their transport across cell membranes. scirp.org

Mechanistic Insights

The mechanism of biological action is believed to be related to the ability of the metal complexes to interact with biological macromolecules such as DNA and enzymes. The altered electronic distribution and the specific geometry of the metal complex can facilitate these interactions. For instance, the square planar geometry of Pt(II) complexes is a well-known feature of many successful anticancer drugs that interact with DNA. mdpi.com

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-(4-chlorobenzyl)-3-phenylthiourea, and how can reaction conditions be optimized?

- Answer : A common approach involves nucleophilic substitution between 4-chlorobenzyl chloride and phenylthiourea derivatives. For example, refluxing 4-chlorobenzyl chloride with a thiourea precursor in absolute ethanol using anhydrous potassium carbonate as a base catalyst (6–8 hours under inert conditions). Reaction completion is monitored via TLC or HPLC. Post-synthesis, the product is precipitated in cold water, washed with ethanol, and recrystallized for purity . Optimization may involve adjusting stoichiometry (e.g., 1.2:1 molar ratio of benzyl chloride to thiourea), solvent polarity (DMF for slower reactions), or temperature (80–100°C for faster kinetics).

Q. How can the molecular structure of 1-(4-chlorobenzyl)-3-phenylthiourea be confirmed experimentally?

- Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Crystals are grown via slow evaporation in ethanol or DCM. The SHELX suite (e.g., SHELXL for refinement) is used to solve the structure, with key parameters including space group (e.g., P2₁/n), bond angles, and torsion angles. Complementary techniques like FT-IR (N-H stretch at ~3200 cm⁻¹, C=S at ~1250 cm⁻¹) and NMR (¹H: aromatic protons at 7.2–7.8 ppm; ¹³C: thiourea C=S at ~180 ppm) validate functional groups .

Q. What spectroscopic methods are critical for characterizing this compound?

- Answer :

- NMR : ¹H and ¹³C NMR confirm substituent positions and hydrogen bonding.

- Mass Spectrometry : HRMS (ESI+) verifies molecular weight (e.g., [M+H]⁺ at m/z 291.05 for C₁₄H₁₂ClN₂S).

- UV-Vis : λmax ~260 nm (π→π* transitions in aromatic/thiourea groups).

- Elemental Analysis : Confirms C, H, N, S, and Cl content within ±0.3% of theoretical values .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for thiourea derivatives?

- Answer : Discrepancies in IC₅₀ values (e.g., enzyme inhibition) may arise from assay conditions (pH, temperature) or structural analogs. Mitigation strategies:

- Standardized Assays : Use identical enzyme sources (e.g., human recombinant AChE) and buffer systems.

- Docking Studies : Compare binding poses (e.g., AutoDock Vina) to identify critical interactions (e.g., hydrogen bonds with Tyr337 in AChE).

- SAR Analysis : Test substituent effects (e.g., 4-chloro vs. 2-chloro analogs) to isolate pharmacophores .

Q. What computational methods support the design of 1-(4-chlorobenzyl)-3-phenylthiourea analogs with enhanced bioactivity?

- Answer :

- Molecular Dynamics (MD) : Simulate ligand-protein stability (e.g., 100 ns trajectories in GROMACS).

- QM/MM Calculations : Assess electronic effects of substituents on thiourea’s electron density.

- ADMET Prediction : Use SwissADME to optimize logP (target ~3.5) and rule out hepatotoxicity .

Q. How does crystallographic data inform the compound’s supramolecular interactions?

- Answer : SC-XRD reveals intermolecular interactions:

- Hydrogen Bonding : N-H···S=C networks stabilize crystal packing.

- π-Stacking : Aromatic rings align with distances of 3.5–4.0 Å.

- Halogen Interactions : Cl···π contacts (~3.3 Å) enhance lattice stability.

- Space Group Trends : Monoclinic (P2₁/c) vs. trigonal (R3̄) systems affect solubility .

Q. What strategies improve selectivity in pharmacological studies targeting cancer cells?

- Answer :

- Cell Line Panels : Test against diverse lines (e.g., MCF-7, HeLa, A549) and normal cells (e.g., HEK293).

- Apoptosis Assays : Measure caspase-3 activation via flow cytometry.

- Mitochondrial Targeting : Use JC-1 dye to assess ΔΨm disruption.

- Selectivity Index (SI) : Calculate IC₅₀(normal)/IC₅₀(cancer); aim for SI > 5 .

Methodological Notes

- Contradiction Analysis : Cross-validate bioactivity with orthogonal assays (e.g., fluorescence-based vs. Ellman’s method).

- Synthesis Scalability : Pilot scale-up (10 mmol→100 mmol) requires controlled cooling to prevent exothermic side reactions.

- Ethical Compliance : Adhere to OECD guidelines for cytotoxicity testing (e.g., OECD 129 for partition coefficients).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.